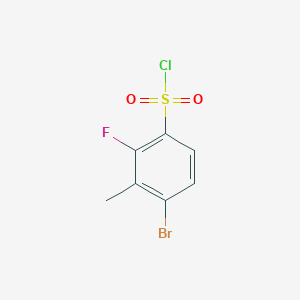
4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a white crystalline solid. It has a molecular weight of 283.62 g/mol. The IUPAC name for this compound is 4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride .
Synthesis Analysis
The synthesis of similar compounds often involves multistep processes . For instance, the reaction of 4-Methylbenzene-1-sulfonyl chloride with magnesium can yield 4-Methylphenylmagnesium chloride. The resultant compound can then react with bromine to form 4-Bromo-Applications De Recherche Scientifique
Development of New Synthetic Methods
A study by Leng and Qin (2018) introduced a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), that demonstrates the potential for sulfur(vi) fluoride exchange (SuFEx) clickable applications. This reagent was utilized for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, showcasing its applicability in the construction of functionalized molecules with sulfonyl fluoride moieties (Jing Leng & Hua-Li Qin, 2018).
Synthesis of Intermediates for Biological Studies
Research by Janakiramudu et al. (2017) synthesized a series of new sulfonamides and carbamates using 3-fluoro-4-morpholinoaniline as a precursor. This work highlights the role of substituted aryl sulfonyl chlorides in producing compounds with promising antimicrobial activity, thereby underscoring the importance of sulfonyl chloride derivatives in medicinal chemistry (D. B. Janakiramudu et al., 2017).
Surface Activity and Antibacterial Synthesis
El-Sayed (2006) utilized sodium 1-(4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl)heptadecane-1-sulfonate to synthesize biologically active 1,2,4-triazole derivatives. This study demonstrates the potential of sulfonated aromatic compounds in developing new antimicrobial agents and surface-active substances, indicating the versatility of sulfonyl chlorides in creating functional materials (R. El-Sayed, 2006).
Activation and Attachment to Solid Supports
Chang et al. (1992) found that 4-fluorobenzenesulfonyl chloride acts as an excellent activating agent for covalently attaching biologicals to various solid supports. This reagent's effectiveness in forming 4-fluorobenzenesulfonate leaving groups paves the way for numerous therapeutic and diagnostic applications, emphasizing the utility of sulfonyl chlorides in bioconjugation processes (Y. A. Chang et al., 1992).
Electrochemical Studies and Fluorination Mechanisms
Horio et al. (1996) investigated the electrochemical fluorination of aromatic compounds, providing insights into the side reactions during the fluorination of halobenzenes. This study sheds light on the complex mechanisms involved in the formation of fluorinated aromatic compounds, highlighting the challenges and opportunities in the field of electrochemical synthesis (Hirohide Horio et al., 1996).
Mécanisme D'action
Mode of Action
The mode of action of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemical species, and temperature . .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride are not fully understood yet. It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that the compound can participate in electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. It is known that the compound can participate in electrophilic aromatic substitution reactions .
Propriétés
IUPAC Name |
4-bromo-2-fluoro-3-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-5(8)2-3-6(7(4)10)13(9,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZBTZIUENAEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2838784.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxypropyl)urea](/img/structure/B2838785.png)
![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838787.png)
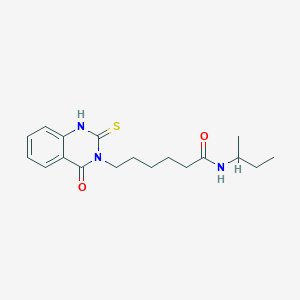

![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)

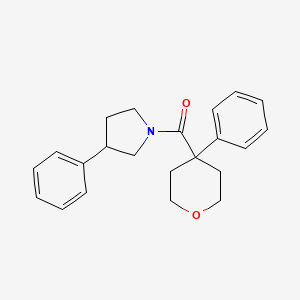
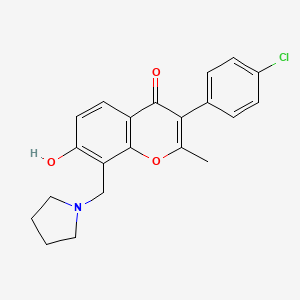
![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)

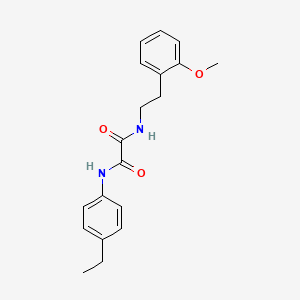
![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2838804.png)
